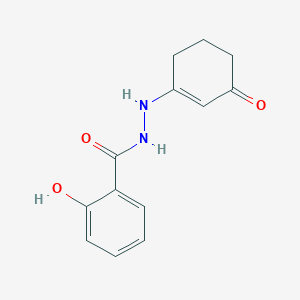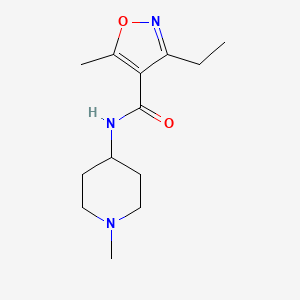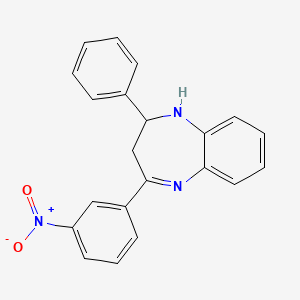
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide, also known as HCCH, is a chemical compound with potential applications in the field of medicinal chemistry. HCCH is a hydrazone derivative of 2-hydroxybenzohydrazide, which has been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to inhibit the activity of several enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and are implicated in cancer metastasis. Inflammation is a key factor in the development of many diseases, and 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide also reduces the levels of reactive oxygen species and lipid peroxidation products, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use in lab experiments. 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. One area of interest is the development of 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide derivatives with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide, which could lead to the development of more specific and effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in animal models and clinical trials.
Métodos De Síntesis
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzohydrazide and 3-oxo-1-cyclohexene-1-carboxylic acid, followed by cyclization with acetic anhydride. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is a key factor in the development of many diseases, and 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-hydroxy-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to protect against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Propiedades
IUPAC Name |
2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-10-5-3-4-9(8-10)14-15-13(18)11-6-1-2-7-12(11)17/h1-2,6-8,14,17H,3-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCDUAQHNVEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)

![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)


![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)

![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)